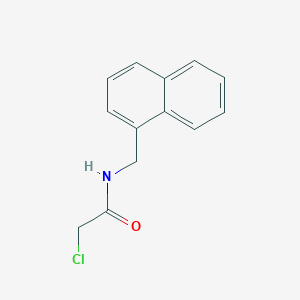

![molecular formula C13H21NO4 B3034726 3-环己烯-1-羧酸,6-[[(1,1-二甲基乙氧基)羰基]氨基],甲酯,(1R,6R)-rel- CAS No. 2125500-35-6](/img/structure/B3034726.png)

3-环己烯-1-羧酸,6-[[(1,1-二甲基乙氧基)羰基]氨基],甲酯,(1R,6R)-rel-

描述

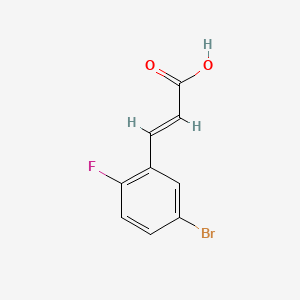

The compound "3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-" is a derivative of cyclohexene with a complex substitution pattern. It is related to compounds that have been synthesized for their potential use in pharmaceuticals, such as GS4104, which is an antiviral drug. The compound's structure includes a cyclohexene ring, a carboxylic acid moiety, and additional functional groups that contribute to its chemical behavior and potential biological activity.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been reported using L-serine as a starting material, which is advantageous over the traditional use of (-)-shikimic acid or (-)-quinic acid due to its availability. The synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a compound with a similar cyclohexene core, was achieved through ring-closing metathesis and diastereoselective Grignard reactions. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is characterized by the presence of a six-membered ring with one or more double bonds. The stereochemistry of such compounds is crucial, as it can significantly affect their chemical reactivity and biological activity. In the case of the related compound synthesized in the studies, two-dimensional NMR studies were used to confirm the absolute configurations of the key intermediates, which is essential for understanding the compound's three-dimensional conformation .

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions, including bromination and epoxidation. For instance, bromination of 3-cyclohexene-1-carboxylic acid leads to mixtures of dibromo-derivatives and lactones, with the halogen attacking the double bond in an anti fashion relative to the carboxyl group. Epoxidation of the methyl ester also occurs anti to the methoxycarbonyl group. The ring opening of epoxycyclohexane derivatives with hydrogen bromide further demonstrates the influence of electron-withdrawing substituents on the stereochemical course of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives like "3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-" are influenced by their molecular structure. The presence of various functional groups, such as esters and amino groups, can affect properties like solubility, boiling point, and reactivity. The conformational effects in gas-phase cations of stereoisomeric cyclohexane dicarboxylates have been studied, showing that adjacent ester groups can interact to stabilize certain ions, which is relevant for understanding the behavior of similar compounds under different conditions .

科学研究应用

三环唑乙酯在草坪管理中的应用

一项研究探讨了植物生长调节剂三环唑乙酯对草坪,特别是肯塔基蓝草的影响。研究发现,三环唑乙酯可以有效减少叶片伸长和修剪产量,这表明其在草坪系统管理中的用途。这指出了类似化合物在控制植物生长和用水方面在农业或园艺上的潜在应用(Ervin & Koski,2001) 阅读更多。

抗纤溶剂在血友病治疗中的应用

另一项研究评估了抗纤溶剂氨基甲基环己烷羧酸(AMCA,氨甲环酸)在血友病预防性治疗中的应用。尽管该研究得出结论,AMCA 在减少该疾病的无能方面影响最小,但它突出了羧酸衍生物在医学治疗中,特别是在血液疾病中的探索(Bennett 等,1973) 阅读更多。

在癌症研究中的化学预防活性

一项关于二甲酮衍生物{2-((4-羟基苯氨基)-亚甲基)-5,5-二甲基-环己烷-1,3-二酮}的研究调查了其对大鼠乳腺癌变的影响。该化合物对乳腺肿瘤表现出显着的化学预防活性,表明可以探索类似结构的抗癌特性(Song 等,2015) 阅读更多。

属性

IUPAC Name |

methyl (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDCDXFSTUXMB-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)